

preventing ER-Tracker Green photobleaching during time-lapse imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ER-Tracker Green

Cat. No.: B15358963

[Get Quote](#)

Technical Support Center: ER-Tracker™ Green

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with ER-Tracker™ Green, particularly in preventing photobleaching during time-lapse imaging.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Green and how does it work?

ER-Tracker™ Green is a fluorescent dye used for staining the endoplasmic reticulum (ER) in live cells. It is composed of the BODIPY™ FL fluorophore attached to glibenclamide.[1][2] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive potassium channels, which are abundant on the ER membrane, thus concentrating the green fluorescent dye in this organelle.[1][2]

Q2: What are the optimal excitation and emission wavelengths for ER-Tracker™ Green?

The optimal excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively.[1]

Q3: Can ER-Tracker™ Green be used on fixed cells?

ER-Tracker™ Green is primarily designed for live-cell imaging. The staining is only partially retained after formaldehyde fixation and is not recommended for fixed and permeabilized cells.

Q4: What is photobleaching and why is it a problem with ER-Tracker™ Green?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, leading to a loss of fluorescence. ER-Tracker™ Green, being a BODIPY™ dye, is susceptible to photobleaching, especially during long-term time-lapse imaging. This can result in a progressive loss of signal, making it difficult to track dynamic processes within the ER over time. The primary cause of photobleaching for BODIPY dyes is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that in turn destroy the dye.

Troubleshooting Guide: Preventing Photobleaching

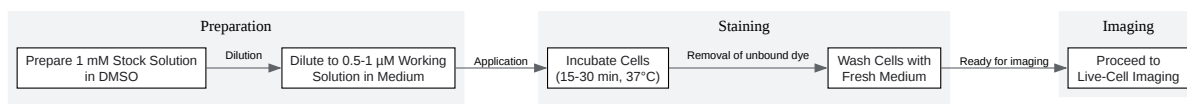
Problem: My ER-Tracker™ Green signal is photobleaching rapidly during my time-lapse experiment.

Below are several strategies to mitigate photobleaching, categorized by the area of your experimental workflow.

Staining Protocol Optimization

Optimizing the initial staining can improve the signal-to-noise ratio, allowing for the use of lower, less damaging excitation settings.

Parameter	Recommendation	Rationale
Concentration	Use the lowest effective concentration (typically 0.5-1 μM).	Higher concentrations can increase background and potential cytotoxicity without significantly improving the initial signal brightness.
Incubation Time	Incubate for 15-30 minutes at 37°C.	Sufficient time for the probe to label the ER. Longer times may not improve staining and could increase off-target effects.
Washing	Wash cells thoroughly with fresh, pre-warmed medium after staining.	Reduces background fluorescence from unbound dye, improving the signal-to-noise ratio.



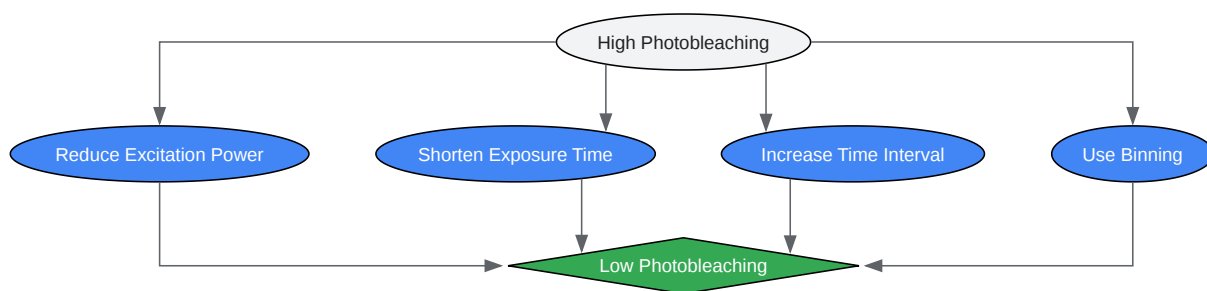
[Click to download full resolution via product page](#)

Figure 1. Optimized staining workflow for ER-Tracker™ Green.

Imaging Parameter Adjustments

The most direct way to reduce photobleaching is to minimize the amount of light hitting the sample.

Parameter	Recommendation	Rationale
Excitation Power	Use the lowest laser power that provides a detectable signal.	Photobleaching is directly proportional to the intensity of the excitation light.
Exposure Time	Use the shortest possible exposure time.	Minimizes the duration the sample is illuminated.
Time Interval	Increase the time between acquisitions as much as your experiment allows.	Reduces the cumulative light exposure over the course of the experiment.
Binning	Use camera binning (e.g., 2x2 or 3x3) if your imaging software allows.	Increases the signal-to-noise ratio, which may allow for a reduction in excitation power or exposure time.
Neutral Density Filter	Use a neutral density (ND) filter to reduce the excitation intensity.	A direct way to lower the light dose delivered to the sample.



[Click to download full resolution via product page](#)

Figure 2. Key imaging parameters to adjust for reducing photobleaching.

Environmental and Medium Considerations

The imaging environment and medium composition can influence photobleaching rates.

Factor	Recommendation	Rationale
Imaging Medium	Use a phenol red-free imaging medium.	Phenol red can contribute to background fluorescence and the generation of reactive oxygen species.
Antioxidants	Supplement the imaging medium with an antioxidant like Trolox (a water-soluble vitamin E analog).	Antioxidants can quench reactive oxygen species, which are a major cause of photobleaching.
Oxygen Scavengers	For high-resolution or long-term imaging, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase).	Reducing the amount of available oxygen can significantly decrease the rate of photobleaching of BODIPY dyes.

Experimental Protocol: Time-Lapse Imaging with Minimized Photobleaching

This protocol incorporates the recommendations above for a typical time-lapse experiment.

Materials:

- Cells cultured on glass-bottom imaging dishes
- ER-Tracker™ Green (1 mM stock in DMSO)
- Phenol red-free cell culture medium (pre-warmed to 37°C)
- Trolox (100 mM stock in ethanol) (optional)
- Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

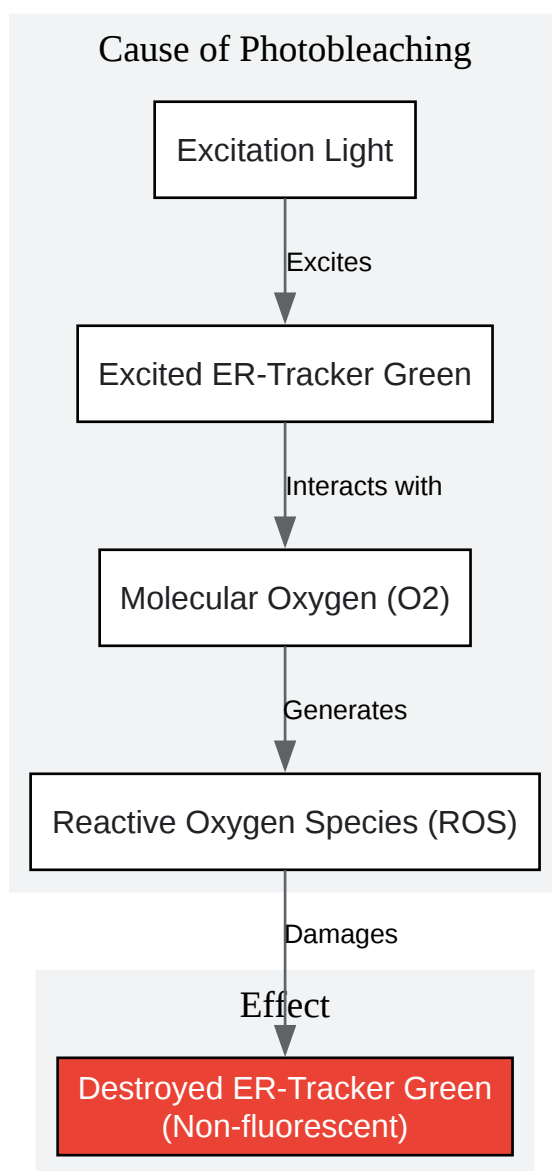
- Staining:
 - Prepare a 1 μ M working solution of ER-Tracker™ Green in pre-warmed, phenol red-free medium.
 - If using an antioxidant, add Trolox to the working solution for a final concentration of 0.1-1 mM.
 - Remove the culture medium from the cells and wash once with pre-warmed medium.
 - Add the ER-Tracker™ Green working solution to the cells and incubate for 20 minutes at 37°C, protected from light.
 - Aspirate the staining solution and wash the cells twice with pre-warmed, phenol red-free medium (containing Trolox if used in the staining step).
 - Add fresh, pre-warmed, phenol red-free medium (with Trolox if applicable) for imaging.
- Microscope Setup:
 - Turn on the environmental chamber and allow it to equilibrate to 37°C and 5% CO₂.
 - Place the imaging dish on the microscope stage.
 - Using brightfield or DIC, locate a field of view with healthy, well-stained cells.
- Image Acquisition Settings (Initial Setup):
 - Switch to the fluorescence channel for ER-Tracker™ Green.
 - Start with the lowest laser power and a short exposure time (e.g., 50-100 ms).
 - Gradually increase the laser power or exposure time until a clear but not saturated signal is visible.
 - Set the time-lapse interval to the longest duration that will still capture the biological process of interest.

- If the signal is weak, consider using 2x2 binning.
- Time-Lapse Acquisition:
 - Set the duration of the time-lapse experiment.
 - Start the acquisition.
 - Monitor the fluorescence signal in the first few frames to ensure it is stable. If rapid photobleaching is still observed, further reduce the laser power or exposure time.

Alternatives to ER-Tracker™ Green

If photobleaching remains a significant issue, consider these alternatives:

Alternative	Type	Advantages	Disadvantages
CellLight™ ER-GFP/RFP	Genetically encoded fluorescent protein	Highly specific, excellent photostability for long-term imaging.	Requires transfection or transduction, which may not be suitable for all cell types or experiments.
BrightER™	Rhodamine-based dye	Reported to be highly photostable, suitable for long-term imaging (up to 3 hours).	May have different spectral properties and binding mechanisms than ER-Tracker™ Green.



[Click to download full resolution via product page](#)

Figure 3. Simplified pathway of ER-Tracker™ Green photobleaching.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly reduce the effects of photobleaching and acquire high-quality, long-term time-lapse images of the endoplasmic reticulum using ER-Tracker™ Green.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ER-Tracker Green (BODIPY FL Glibenclamide) (#8787) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- To cite this document: BenchChem. [preventing ER-Tracker Green photobleaching during time-lapse imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15358963#preventing-er-tracker-green-photobleaching-during-time-lapse-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

